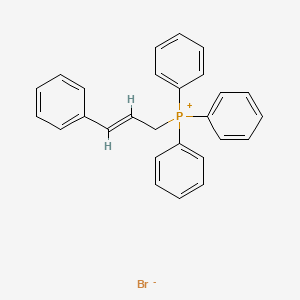

Cinnamyltriphenylphosphonium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cinnamyltriphenylphosphonium bromide is an organic compound with the molecular formula C27H24BrP. It is a phosphonium salt that is often used in organic synthesis, particularly in the preparation of Wittig reagents. This compound is characterized by its white to almost white crystalline powder form and is known for its utility in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cinnamyltriphenylphosphonium bromide can be synthesized through the reaction of cinnamyl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. Microwave irradiation has been shown to be an efficient method for this synthesis, providing high yields in a shorter time compared to conventional heating methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of cinnamyl bromide with triphenylphosphine under controlled conditions to ensure high purity and yield. The use of microwave irradiation in industrial settings could potentially enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Cinnamyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate.

Common Reagents and Conditions:

Reagents: Carbonyl compounds (aldehydes or ketones), bases (such as sodium hydride or potassium tert-butoxide).

Conditions: The reaction is typically carried out in an aprotic solvent like THF or dichloromethane at room temperature or slightly elevated temperatures.

Major Products: The major products of reactions involving this compound are alkenes, formed through the Wittig reaction .

Aplicaciones Científicas De Investigación

Organic Synthesis

Wittig Reaction

CTPB is primarily utilized in the Wittig reaction, a key method for forming carbon-carbon double bonds. In this reaction, CTPB acts as a precursor to generate ylide species that react with aldehydes or ketones to form alkenes. The efficiency of CTPB in facilitating this reaction has been demonstrated in various studies, showcasing its ability to produce high yields of desired products under mild conditions .

Ultrasound-Assisted Reactions

Recent advancements have explored ultrasound-assisted Wittig reactions using CTPB, which enhance reaction rates and product yields. This technique allows for more efficient mixing and energy transfer during the reaction, leading to improved outcomes in alkene synthesis .

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that phosphonium salts, including CTPB, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth by interacting with bacterial ribosomes, thereby disrupting protein synthesis. This mechanism positions CTPB as a potential candidate for developing new antibacterial agents against resistant strains .

Cytotoxicity Studies

CTPB has also been evaluated for its cytotoxic effects on various cell lines. Its ability to associate with DNA and modulate cytotoxicity suggests potential applications in cancer therapy. In vitro studies have demonstrated that CTPB can significantly affect cellular growth and viability, indicating its role as a chemotherapeutic agent .

Material Science

Polymer Chemistry

CTPB is employed in the synthesis of polymeric materials where phosphonium salts serve as initiators or catalysts. Its unique structure allows for the modification of polymer properties, leading to advancements in material science applications such as drug delivery systems and biocompatible materials .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Organic Synthesis | Effective in Wittig reactions; enhances yield and efficiency through ultrasound assistance. |

| Medicinal Chemistry | Exhibits antimicrobial properties; potential use in developing new antibacterial agents. |

| Cytotoxicity | Demonstrates significant cytotoxic effects on cancer cell lines; potential for therapeutic use. |

| Material Science | Used as an initiator in polymer synthesis; modifies polymer properties for advanced applications. |

Mecanismo De Acción

The primary mechanism of action of cinnamyltriphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This ylide then reacts with a carbonyl compound to form an alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a [2+2] cycloaddition mechanism, followed by a [2+2] cycloreversion to yield the final products .

Comparación Con Compuestos Similares

- Benzyltriphenylphosphonium bromide

- Methyltriphenylphosphonium bromide

- Vinyltriphenylphosphonium bromide

Comparison: Cinnamyltriphenylphosphonium bromide is unique due to its cinnamyl group, which provides distinct reactivity compared to other triphenylphosphonium salts. For instance, benzyltriphenylphosphonium bromide and methyltriphenylphosphonium bromide have different alkyl groups, leading to variations in their reactivity and the types of alkenes they can form in Wittig reactions. The cinnamyl group in this compound allows for the formation of conjugated alkenes, which can be advantageous in synthesizing compounds with extended π-systems .

Propiedades

Número CAS |

7310-74-9 |

|---|---|

Fórmula molecular |

C27H25BrP+ |

Peso molecular |

460.4 g/mol |

Nombre IUPAC |

triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;hydrobromide |

InChI |

InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/b16-13+; |

Clave InChI |

APIBROGXENTUGB-ZUQRMPMESA-N |

SMILES |

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

SMILES canónico |

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.